2-Ethyl-1-butanol
Overview
Description
2-Ethyl-1-butanol, also known as 2-ethylbutan-1-ol, is an organic chemical compound with the molecular formula C6H14O. It is a colorless liquid with a mild odor and is used in various industrial applications. The compound is known for its ability to facilitate the separation of ethanol from water, forming an azeotrope that otherwise limits the maximum ethanol concentration .
Mechanism of Action
Target of Action
2-Ethyl-1-butanol, also known as 2-Ethylbutan-1-ol, is an organic chemical compound It is known to facilitate the separation of ethanol from water, which forms an azeotrope .
Mode of Action
It is known to facilitate the separation of ethanol from water by forming an azeotrope . This suggests that it may interact with ethanol and water molecules to alter their physical properties and disrupt their interactions, thereby facilitating their separation.
Biochemical Pathways
It is manufactured industrially by the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation . This suggests that it may be involved in biochemical pathways related to these reactions.
Pharmacokinetics
Its physical properties such as its solubility in water and its molecular weight can influence its bioavailability.
Result of Action
It is known to facilitate the separation of ethanol from water, which forms an azeotrope . This suggests that it may alter the physical properties of these molecules and disrupt their interactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, temperature and the presence of air can significantly affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethyl-1-butanol are not fully understood due to limited research. It is known that the compound can interact with various enzymes and proteins. For instance, it is manufactured industrially by the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation . This suggests that it may interact with enzymes involved in these reactions.
Cellular Effects
Given its role in facilitating the separation of ethanol from water , it may influence cellular processes related to ethanol metabolism
Molecular Mechanism
It is known that the compound is produced through the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation This suggests that it may interact with enzymes involved in these reactions, potentially influencing their activity
Metabolic Pathways
It is known that the compound is produced through the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation This suggests that it may be involved in metabolic pathways related to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-butanol can be synthesized through several methods:
Aldol Condensation: This method involves the aldol condensation of acetaldehyde and butyraldehyde, followed by hydrogenation.
Guerbet Reaction: Another method is the Guerbet reaction, which involves the self-condensation of primary alcohols in the presence of a base and a catalyst.
Grignard Reagent Method: This method uses 3-halogenated pentane as a raw material, which reacts with magnesium metal to prepare a Grignard reagent.
Industrial Production Methods: Industrial production of this compound primarily utilizes the aldol condensation method due to its efficiency and high yield. The process involves the reaction of acetaldehyde and butyraldehyde under controlled conditions, followed by hydrogenation to produce the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly used.
Major Products Formed:
Oxidation: 2-Ethylbutanal and 2-ethylbutanoic acid.
Reduction: 2-Ethylbutane.
Substitution: Various halogenated derivatives such as 2-ethyl-1-chlorobutane.
Scientific Research Applications
2-Ethyl-1-butanol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and separation processes.
Medicine: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of plasticizers, lubricants, penetrating oils, corrosion inhibitors, and perfumes.
Comparison with Similar Compounds
2-Ethyl-1-butanol can be compared with other similar compounds such as:
- 2-Methylpentane
- 3-Methylpentane
- 2-Methylhexane
- 3-Methylhexane
- 2-Ethylhexanol
Uniqueness: this compound is unique due to its branched structure, which makes it harder to crystallize and results in a very low freezing point. This property is advantageous in applications requiring reduced viscosity and lower freezing points, such as in the production of plasticizers and lubricants .
Properties
IUPAC Name |
2-ethylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYRSLHNPKPEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | 2-ETHYLBUTANOL | |
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DSSTOX Substance ID |
DTXSID2041416 | |
Record name | 2-Ethyl-1-butanol | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Flash point of 137 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Used as a solvent and in the manufacture of pharmaceuticals., Liquid, Colorless liquid; [Hawley] | |
Record name | 2-ETHYLBUTANOL | |
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Record name | 1-Butanol, 2-ethyl- | |
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Record name | Ethyl butanol | |
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Boiling Point |
293 °F at 760 mmHg (USCG, 1999), 146.27 °C @ 760 MM HG | |
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Record name | ETHYL BUTANOL | |
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Flash Point |
128 °F (USCG, 1999), 137 °F OC. | |
Record name | 2-ETHYLBUTANOL | |
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Record name | ETHYL BUTANOL | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, MISCIBLE WITH MOST ORGANIC SOLVENTS | |
Record name | ETHYL BUTANOL | |
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Density |
0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8326 @ 20 °C/4 °C | |
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Record name | ETHYL BUTANOL | |
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Vapor Pressure |
3.62 mmHg (USCG, 1999), 1.53 [mmHg], 0.9 MM HG @ 20 °C | |
Record name | 2-ETHYLBUTANOL | |
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Record name | Ethyl butanol | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
97-95-0 | |
Record name | 2-ETHYLBUTANOL | |
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Record name | 2-Ethyl-1-butanol | |
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Record name | 2-ethylbutan-1-ol | |
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Melting Point |
-173 °F (USCG, 1999), LESS THAN -15 °C | |
Record name | 2-ETHYLBUTANOL | |
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